molecular formula C19H22FN3O8 B1674413 Galocitabine CAS No. 124012-42-6

Galocitabine

Cat. No.: B1674413
CAS No.: 124012-42-6
M. Wt: 439.4 g/mol
InChI Key: TVYPSLDUBVTDIS-FUOMVGGVSA-N
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Description

    Galocitabine: ) is an organic compound with the chemical formula C9H12ClF2N3O4.

  • It falls into the category of nucleoside analogs, specifically a derivative of deoxycytidine.
  • Gemcitabine is primarily used as an anti-tumor drug, particularly for treating advanced or metastatic pancreatic cancer and non-small cell lung cancer (NSCLC).
  • Its applications extend to other solid tumors as well .
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: Gemcitabine undergoes several reactions, including phosphorylation within cells. Notably, it is sequentially phosphorylated to form active metabolites

      Reagents and Conditions: These phosphorylation reactions involve cellular enzymes. dFdCDP inhibits ribonucleotide reductase, reducing the pool of deoxycytidine triphosphate (dCTP) needed for DNA repair. dFdCTP directly inhibits deoxycytidine deaminase, leading to DNA chain termination and cell death.

      Major Products: The incorporation of dFdCTP into DNA disrupts synthesis, causing DNA breaks and cell apoptosis.

  • Scientific Research Applications

      Cancer Treatment: Gemcitabine is widely used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. It shows objective response rates and extends survival in these malignancies.

      Other Applications: Beyond lung and pancreatic cancers, Gemcitabine has been investigated for its efficacy in other solid tumors.

      Clinical Studies: Clinical trials have explored its benefits when used alone or in combination with other drugs.

  • Mechanism of Action

      DNA Chain Termination: Gemcitabine’s active metabolite, dFdCTP, competes with dCTP during DNA synthesis. It incorporates into DNA, shielding it from exonuclease removal, leading to chain termination and cell death.

      Molecular Targets: Ribonucleotide reductase and deoxycytidine deaminase are key targets affected by Gemcitabine.

      Pathways Involved: Gemcitabine disrupts DNA repair pathways, ultimately impairing cancer cell survival.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]-3,4,5-trimethoxybenzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H22FN3O8/c1-8-13(24)14(25)18(31-8)23-7-10(20)16(22-19(23)27)21-17(26)9-5-11(28-2)15(30-4)12(6-9)29-3/h5-8,13-14,18,24-25H,1-4H3,(H,21,22,26,27)/t8-,13-,14-,18-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TVYPSLDUBVTDIS-FUOMVGGVSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H22FN3O8
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10154189
    Record name Galocitabine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10154189
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    439.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    124012-42-6
    Record name Galocitabine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=124012-42-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Galocitabine [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124012426
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Galocitabine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10154189
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name GALOCITABINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9788XI79O
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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